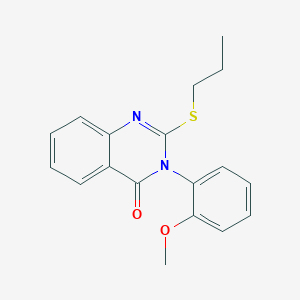
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone
Vue d'ensemble
Description
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone, also known as PD153035, is a synthetic small molecule that belongs to the quinazoline family. It was first synthesized in 1991 by Pfizer, Inc. as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Since then, PD153035 has been extensively studied for its potential applications in cancer research and therapy.
Mécanisme D'action
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone acts as a reversible and competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase. By binding to the catalytic domain of EGFR, 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone prevents the phosphorylation of downstream signaling molecules and inhibits the activation of several cellular pathways involved in cell proliferation, survival, and migration.
Biochemical and physiological effects:
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis, the process by which new blood vessels are formed, by blocking the activation of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). In addition, 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool compound for studying the role of EGFR in cancer biology. However, its potency and selectivity can vary depending on the cell type and experimental conditions used. In addition, 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
1. Development of novel EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties.
2. Investigation of the role of EGFR signaling in cancer stem cells and tumor microenvironment.
3. Identification of biomarkers for predicting the response to EGFR-targeted therapies.
4. Combination of EGFR inhibitors with other targeted therapies or immunotherapies for synergistic effects.
5. Exploration of the potential applications of EGFR inhibitors in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has been widely used in cancer research as a tool compound to study the role of EGFR in cancer progression and to develop novel EGFR-targeted therapies. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines, including breast cancer, lung cancer, and glioma. 3-(2-methoxyphenyl)-2-(propylthio)-4(3H)-quinazolinone has also been used to investigate the molecular mechanisms underlying EGFR signaling and its downstream pathways.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2-propylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-12-23-18-19-14-9-5-4-8-13(14)17(21)20(18)15-10-6-7-11-16(15)22-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRPBRSILYJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-(propylsulfanyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



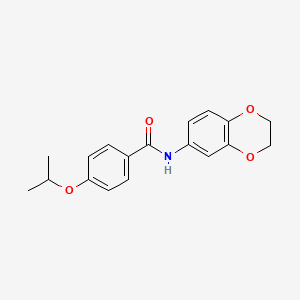
![1-[(2,5-dichlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B4674811.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4674819.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4674833.png)
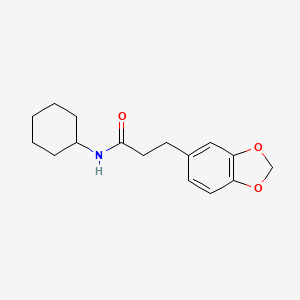
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)

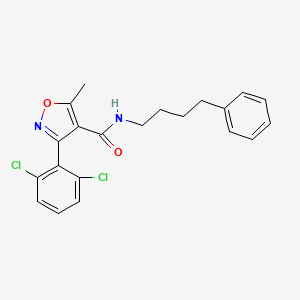
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)
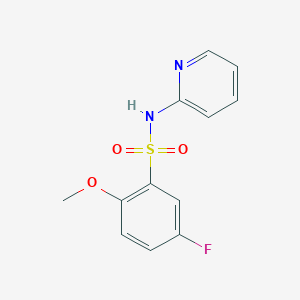
![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)